molecular formula C13H14N2O2S B11613496 Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide CAS No. 88819-97-0

Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide

Cat. No.: B11613496
CAS No.: 88819-97-0
M. Wt: 262.33 g/mol
InChI Key: IIMPKJYPPAWWBS-UHFFFAOYSA-N
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Description

Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide is a heterocyclic compound that features a quinoxaline core structure with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with 1,2-diaminocyclohexane in the presence of an oxidizing agent to form the desired quinoxaline derivative. The reaction is usually carried out in a solvent such as acetone at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups and oxidation states. These products can have distinct chemical and physical properties, making them useful for different applications .

Scientific Research Applications

Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide include other quinoxaline derivatives with different functional groups and substitution patterns. Examples include:

  • Quinoxaline, 2,3-dimethyl-
  • Quinoxaline, 2-phenyl-
  • Quinoxaline, 2,3-diphenyl-

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties. These properties make it suitable for a wide range of applications, distinguishing it from other similar compounds .

Properties

CAS No.

88819-97-0

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

3-methyl-4-oxido-2-thiophen-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C13H14N2O2S/c1-9-13(12-7-4-8-18-12)15(17)11-6-3-2-5-10(11)14(9)16/h4,7-8H,2-3,5-6H2,1H3

InChI Key

IIMPKJYPPAWWBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CS3

Origin of Product

United States

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